Home > Products > Screening Compounds P28031 > Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 866149-11-3

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Catalog Number: EVT-2910941
CAS Number: 866149-11-3
Molecular Formula: C17H17ClN4O2
Molecular Weight: 344.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with significant potential in medicinal chemistry. This compound is classified under the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. Its molecular formula is C17H17ClN4O2C_{17}H_{17}ClN_{4}O_{2} and it has a molecular weight of approximately 344.8 g/mol. The compound is recognized for its potential applications in drug discovery, particularly due to its structural versatility and biological properties, including anticancer and anti-inflammatory effects .

Synthesis Analysis

The synthesis of ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves several methodologies that focus on constructing the pyrazolo[1,5-a]pyrimidine framework. Key methods include:

  • Cyclocondensation Reactions: This approach utilizes 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as nucleophiles. The synthesis often involves the reaction of malonic acid or its derivatives with aminopyrazoles in the presence of activating agents such as phosphorus oxychloride (POCl₃) to enhance yields and reduce reaction times .
  • Pericyclic Reactions: Recent advancements have introduced methods that do not require starting from aminopyrazoles. For example, a [4 + 2] cycloaddition reaction can yield pyrazolo[1,5-a]pyrimidines from acyclic precursors using catalytic copper(I) chloride .

These synthetic routes highlight the adaptability and efficiency of creating complex molecules within this chemical class.

Molecular Structure Analysis

The structure of ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate features a fused ring system characteristic of pyrazolo[1,5-a]pyrimidines. The compound's InChI representation is:

InChI 1S C17H17ClN4O2 c1 4 24 17 23 14 9 20 22 11 3 13 10 2 21 16 14 22 7 12 5 6 15 18 19 8 12 h5 6 8 9H 4 7H2 1 3H3\text{InChI 1S C17H17ClN4O2 c1 4 24 17 23 14 9 20 22 11 3 13 10 2 21 16 14 22 7 12 5 6 15 18 19 8 12 h5 6 8 9H 4 7H2 1 3H3}

This structure includes a chloro-substituted pyridine moiety attached to the pyrazolo-pyrimidine core, contributing to its biological activity .

Chemical Reactions Analysis

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in various chemical reactions typical for heterocyclic compounds:

  • Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield corresponding acids.

These reactions are essential for modifying the compound to enhance its pharmacological properties or tailor its function for specific applications.

Physical and Chemical Properties Analysis

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

These properties are critical for determining the compound's suitability for various experimental conditions and formulations.

Applications

The applications of ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate span several scientific fields:

  1. Drug Discovery: Due to its diverse biological activities, this compound is explored in drug development for conditions such as cancer and inflammatory diseases.
  2. Biochemical Research: It serves as a tool compound for studying cellular mechanisms related to stress responses and inflammation.
Introduction to Pyrazolo[1,5-a]Pyrimidines in Medicinal Chemistry

Historical Development of Pyrazolo[1,5-a]Pyrimidine Scaffolds in Drug Discovery

Pyrazolo[1,5-a]pyrimidine (PP) represents a privileged scaffold in medicinal chemistry, first gaining prominence in the 1980s with sedative-hypnotic agents like Zaleplon. This fused bicyclic heterocycle combines the hydrogen-bonding capabilities of pyrazole with the π-deficient character of pyrimidine, creating a versatile pharmacophore. The scaffold's trajectory shifted dramatically toward oncology in the 2010s with the discovery that PP cores could achieve high-affinity kinase inhibition. This culminated in 2018-2019 with FDA approvals of first-generation TRK inhibitors Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) for NTRK fusion cancers. The subsequent emergence of resistance mutations (e.g., TRKA-G595R, TRKC-G623R) drove development of second-generation inhibitors like Repotrectinib (TPX-0005), approved in 2023. Crucially, two of these three clinically approved NTRK-targeted drugs feature the PP core, validating its significance in targeted cancer therapy [5]. The structural evolution demonstrates a continuous refinement from early psycholeptics to precision oncology therapeutics, establishing PP as a "validated pharmacophore" in kinase drug discovery.

Table 1: Clinically Significant Pyrazolo[1,5-a]Pyrimidine-Based Kinase Inhibitors

Compound (Brand)Approval YearPrimary Target(s)Clinical IndicationScaffold Position
Larotrectinib (Vitrakvi®)2018TRK A/B/CNTRK fusion solid tumorsCore scaffold
Repotrectinib (Augtyro®)2023TRK A/B/C, ROS1, ALKNTRK/ROS1 fusion-positive NSCLCCore scaffold
Experimental PP InhibitorsN/ATRK, JAK2, EGFRVarious cancers (preclinical/clinical)Core/Functionalized

Structural and Functional Significance in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core achieves potent kinase inhibition through a unique three-point binding architecture: 1) The pyrazole nitrogen (N1) forms a critical hydrogen bond with the kinase hinge region backbone; 2) The C3-position substituent (e.g., carboxylate, carboxamide) projects into the hydrophobic back pocket; and 3) Substituents at C6 (e.g., aryl/heteroaryl groups) engage with allosteric sites. This binding mode is exemplified by Larotrectinib's interaction with TRKA, where the C3 carboxamide group forms hydrogen bonds with Glu590 and Asp668, while the C5/C7 methyl groups optimize hydrophobic packing [5] [9]. The scaffold's planar rigidity enforces precise spatial orientation of pharmacophoric elements, reducing entropic penalties upon binding. Quantum mechanical studies reveal the PP system's electron-deficient character enhances π-stacking interactions with tyrosine residues near the ATP-binding site. This combination of hydrogen bonding, hydrophobic filling, and π-π stacking enables sub-nanomolar inhibition (IC₅₀ < 5 nM) against TRK kinases for optimized derivatives, as demonstrated by compounds 8a, 8f, 9a, 9b, and 9f [1] [5].

Properties

CAS Number

866149-11-3

Product Name

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

IUPAC Name

ethyl 6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8

InChI

InChI=1S/C17H17ClN4O2/c1-4-24-17(23)14-9-20-22-11(3)13(10(2)21-16(14)22)7-12-5-6-15(18)19-8-12/h5-6,8-9H,4,7H2,1-3H3

InChI Key

RCTNKECFCJIFKQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CN=C(C=C3)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.